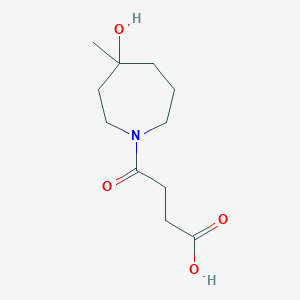
2-(4-hydroxy-4-methylazepan-1-yl)-N,N-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-hydroxy-4-methylazepan-1-yl)-N,N-dimethylbenzenesulfonamide, also known as HMBD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HMBD is a member of the sulfonamide family, which has been extensively studied for their therapeutic properties.
Mechanism of Action
The mechanism of action of 2-(4-hydroxy-4-methylazepan-1-yl)-N,N-dimethylbenzenesulfonamide is based on its ability to bind to the active site of carbonic anhydrase enzymes and inhibit their activity. Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to form bicarbonate and protons, which is a crucial step in many physiological processes. By inhibiting carbonic anhydrases, 2-(4-hydroxy-4-methylazepan-1-yl)-N,N-dimethylbenzenesulfonamide can disrupt these processes and lead to various physiological effects, such as acidosis, hyperventilation, and bone resorption. The precise mechanism of how 2-(4-hydroxy-4-methylazepan-1-yl)-N,N-dimethylbenzenesulfonamide induces apoptosis and inhibits cell proliferation in cancer cells is not well understood and requires further investigation.
Biochemical and Physiological Effects:
2-(4-hydroxy-4-methylazepan-1-yl)-N,N-dimethylbenzenesulfonamide has been shown to exhibit various biochemical and physiological effects, depending on the target enzyme and tissue. Inhibition of carbonic anhydrases by 2-(4-hydroxy-4-methylazepan-1-yl)-N,N-dimethylbenzenesulfonamide can lead to acidosis, hyperventilation, and bone resorption, as mentioned above. 2-(4-hydroxy-4-methylazepan-1-yl)-N,N-dimethylbenzenesulfonamide has also been found to inhibit the activity of other enzymes, such as urease, which is involved in the metabolism of urea in bacteria. In cancer cells, 2-(4-hydroxy-4-methylazepan-1-yl)-N,N-dimethylbenzenesulfonamide has been shown to induce apoptosis and inhibit cell proliferation, possibly through the activation of caspases and the downregulation of anti-apoptotic proteins.
Advantages and Limitations for Lab Experiments
2-(4-hydroxy-4-methylazepan-1-yl)-N,N-dimethylbenzenesulfonamide has several advantages for lab experiments, such as its high potency, selectivity, and stability. 2-(4-hydroxy-4-methylazepan-1-yl)-N,N-dimethylbenzenesulfonamide can be easily synthesized and purified, and its activity can be measured using various assays, such as enzyme inhibition assays, cell viability assays, and western blotting. However, 2-(4-hydroxy-4-methylazepan-1-yl)-N,N-dimethylbenzenesulfonamide also has some limitations, such as its potential toxicity and off-target effects. 2-(4-hydroxy-4-methylazepan-1-yl)-N,N-dimethylbenzenesulfonamide can inhibit not only carbonic anhydrases but also other enzymes, which can lead to unwanted side effects. Therefore, careful dose optimization and target validation are required for the safe and effective use of 2-(4-hydroxy-4-methylazepan-1-yl)-N,N-dimethylbenzenesulfonamide in lab experiments.
Future Directions
There are several future directions for the study of 2-(4-hydroxy-4-methylazepan-1-yl)-N,N-dimethylbenzenesulfonamide. One direction is to further investigate its potential as an antitumor agent and to elucidate its mechanism of action in cancer cells. Another direction is to explore its applications in other fields, such as materials science and environmental science. 2-(4-hydroxy-4-methylazepan-1-yl)-N,N-dimethylbenzenesulfonamide can be used as a building block for the synthesis of various metal-organic frameworks, which have potential applications in gas storage, separation, and catalysis. 2-(4-hydroxy-4-methylazepan-1-yl)-N,N-dimethylbenzenesulfonamide can also be used as a tool to study the role of sulfonamide-binding proteins in drug resistance and enzyme catalysis. Overall, the study of 2-(4-hydroxy-4-methylazepan-1-yl)-N,N-dimethylbenzenesulfonamide has the potential to lead to the development of new drugs and materials with important applications in various fields.
Synthesis Methods
2-(4-hydroxy-4-methylazepan-1-yl)-N,N-dimethylbenzenesulfonamide can be synthesized through a multistep process that involves the condensation of 4-hydroxy-4-methylazepan-1-amine with N,N-dimethylbenzenesulfonyl chloride. The resulting product is then purified through crystallization and recrystallization. The purity and yield of the product can be optimized by varying the reaction conditions, such as temperature, solvent, and catalyst.
Scientific Research Applications
2-(4-hydroxy-4-methylazepan-1-yl)-N,N-dimethylbenzenesulfonamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 2-(4-hydroxy-4-methylazepan-1-yl)-N,N-dimethylbenzenesulfonamide has been shown to exhibit potent inhibitory activity against carbonic anhydrase enzymes, which are involved in many physiological processes, such as acid-base balance, respiration, and bone resorption. 2-(4-hydroxy-4-methylazepan-1-yl)-N,N-dimethylbenzenesulfonamide has also been investigated for its potential use as an antitumor agent, as it has been found to induce apoptosis and inhibit cell proliferation in cancer cells. In biochemistry, 2-(4-hydroxy-4-methylazepan-1-yl)-N,N-dimethylbenzenesulfonamide has been used as a tool to study the structure and function of sulfonamide-binding proteins, which play important roles in enzyme catalysis and drug resistance. In materials science, 2-(4-hydroxy-4-methylazepan-1-yl)-N,N-dimethylbenzenesulfonamide has been utilized as a building block for the synthesis of metal-organic frameworks, which have potential applications in gas storage, separation, and catalysis.
properties
IUPAC Name |
2-(4-hydroxy-4-methylazepan-1-yl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-15(18)9-6-11-17(12-10-15)13-7-4-5-8-14(13)21(19,20)16(2)3/h4-5,7-8,18H,6,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBNYXGBBLQIOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(CC1)C2=CC=CC=C2S(=O)(=O)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-hydroxy-4-methylazepan-1-yl)-N,N-dimethylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2-Bromophenyl)methyl]-1lambda6,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B6635009.png)
![n-[2-(Oxan-2-yl)ethyl]prop-2-enamide](/img/structure/B6635022.png)
![3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6635028.png)






![4-Methyl-1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)azepan-4-ol](/img/structure/B6635066.png)
![1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B6635071.png)
![1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6635084.png)